Cas no 181811-44-9 (1-(1,3-Benzothiazol-2-yl)piperidine-4-carboxylic Acid)
1-(1,3-Benzothiazol-2-yl)piperidine-4-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- 1-(Benzo[d]thiazol-2-yl)piperidine-4-carboxylic acid
- Z86239302
- AKOS000142795
- G20905
- GHA81144
- EN300-66220
- 1-(2-Benzothiazolyl)-4-piperidinecarboxylic acid
- 874-057-2
- 181811-44-9
- SCHEMBL2072963
- 1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylicacid
- DB-372628
- 1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylic acid
- 1-(1,3-Benzothiazol-2-yl)piperidine-4-carboxylic Acid
-
- Inchi: 1S/C13H14N2O2S/c16-12(17)9-5-7-15(8-6-9)13-14-10-3-1-2-4-11(10)18-13/h1-4,9H,5-8H2,(H,16,17)
- InChI Key: RSOHLDYQGWVCCJ-UHFFFAOYSA-N
- SMILES: S1C2C=CC=CC=2N=C1N1CCC(C(=O)O)CC1
Computed Properties
- Exact Mass: 262.07759887Da
- Monoisotopic Mass: 262.07759887Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 318
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 81.7Ų
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Boiling Point: 465.3±55.0 °C at 760 mmHg
- Flash Point: 235.2±31.5 °C
- Vapor Pressure: 0.0±1.2 mmHg at 25°C
1-(1,3-Benzothiazol-2-yl)piperidine-4-carboxylic Acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(1,3-Benzothiazol-2-yl)piperidine-4-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B412660-25mg |
1-(1,3-Benzothiazol-2-yl)piperidine-4-carboxylic Acid |
181811-44-9 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B412660-50mg |
1-(1,3-Benzothiazol-2-yl)piperidine-4-carboxylic Acid |
181811-44-9 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B412660-250mg |
1-(1,3-Benzothiazol-2-yl)piperidine-4-carboxylic Acid |
181811-44-9 | 250mg |
$ 275.00 | 2022-06-07 | ||
| Chemenu | CM478030-1g |
1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylic acid |
181811-44-9 | 95%+ | 1g |
$*** | 2023-03-31 | |
| Enamine | EN300-66220-0.05g |
1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylic acid |
181811-44-9 | 95% | 0.05g |
$64.0 | 2023-02-13 | |
| Enamine | EN300-66220-0.1g |
1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylic acid |
181811-44-9 | 95% | 0.1g |
$83.0 | 2023-02-13 | |
| Enamine | EN300-66220-0.25g |
1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylic acid |
181811-44-9 | 95% | 0.25g |
$116.0 | 2023-02-13 | |
| Enamine | EN300-66220-0.5g |
1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylic acid |
181811-44-9 | 95% | 0.5g |
$218.0 | 2023-02-13 | |
| Enamine | EN300-66220-1.0g |
1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylic acid |
181811-44-9 | 95% | 1.0g |
$314.0 | 2023-02-13 | |
| Enamine | EN300-66220-2.5g |
1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylic acid |
181811-44-9 | 95% | 2.5g |
$614.0 | 2023-02-13 |
1-(1,3-Benzothiazol-2-yl)piperidine-4-carboxylic Acid Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 1-(1,3-Benzothiazol-2-yl)piperidine-4-carboxylic Acid
Introduction to 1-(1,3-Benzothiazol-2-yl)piperidine-4-carboxylic Acid (CAS No. 181811-44-9)
1-(1,3-Benzothiazol-2-yl)piperidine-4-carboxylic Acid, identified by the CAS number 181811-44-9, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This heterocyclic compound features a piperidine core linked to a benzothiazole moiety, making it a versatile scaffold for the development of novel bioactive molecules. The structural combination of these two pharmacophoric units imparts unique chemical and biological properties, positioning it as a valuable intermediate in medicinal chemistry.
The benzothiazole ring system is well-documented for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its incorporation into drug molecules often enhances binding affinity and selectivity towards target enzymes or receptors. On the other hand, the piperidine ring is commonly found in many pharmacologically active agents due to its ability to mimic natural amino acid structures and contribute to favorable pharmacokinetic profiles. The synergy between these two moieties in 1-(1,3-Benzothiazol-2-yl)piperidine-4-carboxylic Acid makes it an attractive candidate for further derivatization and exploration.
In recent years, there has been growing interest in developing small-molecule inhibitors targeting protein-protein interactions (PPIs), which play crucial roles in various cellular processes and are often implicated in diseases such as cancer and neurodegeneration. The unique structural features of 1-(1,3-Benzothiazol-2-yl)piperidine-4-carboxylic Acid suggest its potential utility in designing PPI modulators. For instance, the benzothiazole moiety can serve as a recognition element that interacts with specific pockets on the target protein, while the piperidine ring can provide steric hindrance and optimize binding orientation.
One of the most compelling aspects of this compound is its versatility in chemical modification. The carboxylic acid group at the 4-position of the piperidine ring offers multiple possibilities for further functionalization, such as esterification, amidation, or coupling with other bioactive fragments. This flexibility allows medicinal chemists to tailor the compound’s properties to specific biological targets. Additionally, the presence of the benzothiazole ring provides opportunities for electronic tuning and improved solubility characteristics, which are critical factors in drug development.
Recent advancements in computational chemistry have further enhanced the exploration of 1-(1,3-Benzothiazol-2-yl)piperidine-4-carboxylic Acid as a lead compound. Molecular docking studies have been conducted to identify potential binding modes with various protein targets, including kinases and transcription factors. These studies have revealed promising interactions that could be exploited for therapeutic intervention. Moreover, virtual screening techniques have been employed to predict novel derivatives with enhanced potency and selectivity.
The synthesis of 1-(1,3-Benzothiazol-2-yl)piperidine-4-carboxylic Acid involves multi-step organic transformations that highlight its synthetic accessibility. Key steps typically include condensation reactions between appropriately substituted benzothiazole derivatives and piperidine carboxylic acid precursors. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to produce sufficient quantities for preclinical studies.
In preclinical research, 1-(1,3-Benzothiazol-2-yl)piperidine-4-carboxylic Acid has shown intriguing biological activity across multiple disease models. Initial studies have demonstrated its potential as an inhibitor of certain kinases involved in cancer progression. The compound’s ability to disrupt aberrant signaling pathways has led to promising results in cell-based assays and animal models. Furthermore, its low toxicity profile suggests that it may be suitable for further development into a therapeutic agent.
The integration of 1-(1,3-Benzothiazol-2-yl)piperidine-4-carboxylic Acid into drug development pipelines aligns with current trends toward targeted therapy and personalized medicine. By leveraging its unique structural features and biological potential, researchers aim to develop treatments that are more effective and have fewer side effects compared to traditional small-molecule drugs. The compound’s multifaceted properties make it a compelling candidate for further investigation in both academic and industrial settings.
As our understanding of disease mechanisms continues to evolve, so does our approach to drug discovery. 1-(1,3-Benzothiazol-2-yl)piperidine-4-carboxylic Acid represents a prime example of how combining structural innovation with computational tools can accelerate the identification of novel therapeutic candidates. Its journey from a synthetic intermediate to a potential drug candidate underscores the dynamic nature of pharmaceutical research and development.
In conclusion,1-(1,3-Benzothiazol-2-yl)piperidine-4-carboxylic Acid (CAS No. 181811-44-9) is a multifaceted compound with significant potential in medicinal chemistry. Its unique structure, combined with its demonstrated biological activity and synthetic accessibility, positions it as a valuable asset in the quest for new treatments for various diseases, particularly those involving dysregulated protein-protein interactions or aberrant kinase signaling pathways.
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